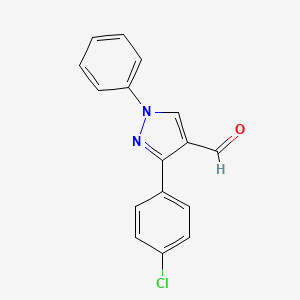
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Cat. No. B1348857
Key on ui cas rn:
36663-00-0
M. Wt: 282.72 g/mol
InChI Key: FTUHJYUSTWIPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04146721
Procedure details


80 grams 1-phenyl-3-(p-chlorophenyl)-pyrazol-4-aldehyde were dissolved in a mixture of 800 milliliters ethanol and 1200 milliliters dimethylformamide. To the solution thus obtained, 5.5 grams 95% sodium borohydride were added in small portions at 20°-25° C. The mixture was then stirred for one hour at room temperature. Thereafter, the reaction mixture was evaporated and the residue was taken up, with rubbing, with ethanol and water were thereafter added. The precipitate formed thereby was separated, dispersed and stirred in warm water, the precipitate was filtered off by suction, dried and recrystallized from benzene. 75 grams 4-hydroxymethyl-1-phenyl-3-(p-chlorophenyl)-pyrazol, melting at 141°-142° C., were obtained, representing a yield of 93%.




Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([N:7]2[CH:11]=[C:10]([CH:12]=[O:13])[C:9]([C:14]3[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][CH:15]=3)=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>C(O)C.CN(C)C=O>[OH:13][CH2:12][C:10]1[C:9]([C:14]2[CH:15]=[CH:16][C:17]([Cl:20])=[CH:18][CH:19]=2)=[N:8][N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:11]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)N1N=C(C(=C1)C=O)C1=CC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred for one hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To the solution thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the reaction mixture was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were thereafter added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thereby was separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dispersed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred in warm water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered off by suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from benzene
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC=1C(=NN(C1)C1=CC=CC=C1)C1=CC=C(C=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 75 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
